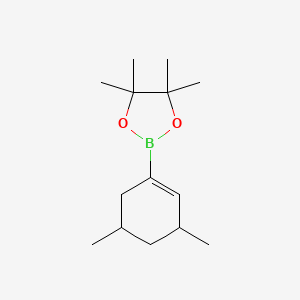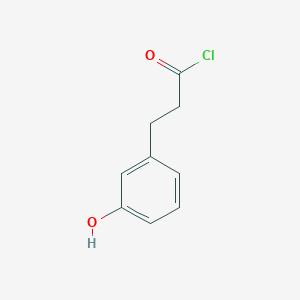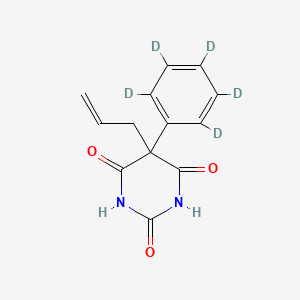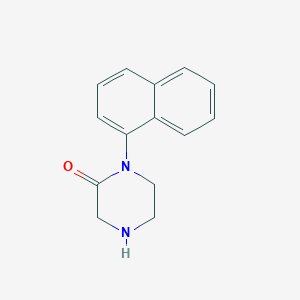
Methyl 3-(2-((R)-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate (Mixture of Isomers) is a complex organic compound that belongs to the class of oxazolidinones This compound is characterized by its unique structure, which includes a benzyl group, an oxazolidinone ring, and a methylhexanoate ester
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate typically involves multiple steps. One common method includes the use of Grignard reagents, which are known for their ability to form carbon-carbon bonds The reaction conditions often require anhydrous solvents and inert atmospheres to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to ensure precision and efficiency. The use of continuous flow reactors can help in maintaining consistent reaction conditions and improving yield. Additionally, the purification of the final product is crucial and may involve techniques such as chromatography and crystallization .
化学反応の分析
Types of Reactions
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate can undergo various chemical reactions, including:
Oxidation: The methyl group can be oxidized to form a carboxyl group.
Reduction: The oxo groups can be reduced to hydroxyl groups under appropriate conditions.
Substitution: The benzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and inert atmospheres to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methyl group can yield a carboxylic acid, while reduction of the oxo groups can produce alcohols .
科学的研究の応用
Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate has several scientific research applications:
作用機序
The mechanism of action of Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate involves its interaction with specific molecular targets. The oxazolidinone ring can form hydrogen bonds with proteins, affecting their function. Additionally, the benzyl group can participate in hydrophobic interactions, enhancing the compound’s binding affinity . These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
Similar Compounds
Methyl 3-Hydroxythieno[2,3-b]pyridine-2-carboxylate: Another compound with a similar ester functional group.
Methylchloroisothiazolinone: Shares the methyl group and has similar reactivity.
Uniqueness
What sets Methyl 3-(2-(®-4-Benzyl-2-oxooxazolidin-3-yl)-2-oxoethyl)-5-methylhexanoate apart is its combination of functional groups, which provides a unique set of chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and in medicinal chemistry .
特性
分子式 |
C20H27NO5 |
|---|---|
分子量 |
361.4 g/mol |
IUPAC名 |
methyl 3-[2-[(4R)-4-benzyl-2-oxo-1,3-oxazolidin-3-yl]-2-oxoethyl]-5-methylhexanoate |
InChI |
InChI=1S/C20H27NO5/c1-14(2)9-16(12-19(23)25-3)11-18(22)21-17(13-26-20(21)24)10-15-7-5-4-6-8-15/h4-8,14,16-17H,9-13H2,1-3H3/t16?,17-/m1/s1 |
InChIキー |
CTEHQJQUTHSGLV-ZYMOGRSISA-N |
異性体SMILES |
CC(C)CC(CC(=O)N1[C@@H](COC1=O)CC2=CC=CC=C2)CC(=O)OC |
正規SMILES |
CC(C)CC(CC(=O)N1C(COC1=O)CC2=CC=CC=C2)CC(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Dihydronaphtho[2,1-d][1,3]thiazol-2-amine Hydrochloride](/img/structure/B13855523.png)
![[4-[5-(2-Ethylhexyl)-4-fluorothiophen-2-yl]-8-[5-(2-ethylpentyl)-4-fluorothiophen-2-yl]-2-trimethylstannylthieno[2,3-f][1]benzothiol-6-yl]-trimethylstannane](/img/structure/B13855531.png)

![methyl (1R,2R,4S)-2-ethyl-2,5,7-trihydroxy-4-[(2R,4S,5S,6S)-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate;N-methylmethanamine](/img/structure/B13855556.png)
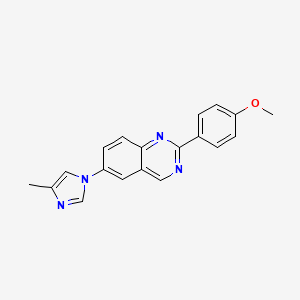
![[17-[2-[tert-butyl(dimethyl)silyl]oxyacetyl]-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl] butanoate](/img/structure/B13855567.png)
